molecular formula C20H24N2O2 B11090401 3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one

3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B11090401
M. Wt: 324.4 g/mol
InChI Key: AZMUHZUEVQVNDF-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethoxy and diethyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2,2-diethylmalononitrile.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate is then cyclized using a suitable cyclizing agent, such as ammonium acetate, to form the quinazolinone core.

    Final Product Formation: The final product, this compound, is obtained after purification steps, such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one
  • 3-(4-Chloro-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one
  • 3-(4-Fluoro-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one

Uniqueness

3-(4-Ethoxy-phenyl)-2,2-diethyl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to other similar compounds. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2,2-diethyl-1H-quinazolin-4-one

InChI

InChI=1S/C20H24N2O2/c1-4-20(5-2)21-18-10-8-7-9-17(18)19(23)22(20)15-11-13-16(14-12-15)24-6-3/h7-14,21H,4-6H2,1-3H3

InChI Key

AZMUHZUEVQVNDF-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC)CC

Origin of Product

United States

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